(1S,2S)-1-amino-1-(2-methoxyphenyl)propan-2-ol
CAS No.:
Cat. No.: VC20357601
Molecular Formula: C10H15NO2
Molecular Weight: 181.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15NO2 |
|---|---|
| Molecular Weight | 181.23 g/mol |
| IUPAC Name | (1S,2S)-1-amino-1-(2-methoxyphenyl)propan-2-ol |
| Standard InChI | InChI=1S/C10H15NO2/c1-7(12)10(11)8-5-3-4-6-9(8)13-2/h3-7,10,12H,11H2,1-2H3/t7-,10+/m0/s1 |
| Standard InChI Key | AJKHUSYYXZDIRC-OIBJUYFYSA-N |
| Isomeric SMILES | C[C@@H]([C@H](C1=CC=CC=C1OC)N)O |
| Canonical SMILES | CC(C(C1=CC=CC=C1OC)N)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₀H₁₅NO₂, with a molecular weight of 181.23 g/mol. Its IUPAC name, (1S,2S)-1-amino-1-(2-methoxyphenyl)propan-2-ol, reflects the stereochemistry critical to its interactions. Key structural elements include:
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Amino group (-NH₂) at C1.
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Hydroxyl group (-OH) at C2.
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2-Methoxyphenyl ring attached to C1, providing electronic and steric modulation .
The isomeric SMILES C[C@@H]([C@H](C1=CC=CC=C1OC)N)O confirms the (S,S) configuration, while the InChIKey AJKHUSYYXZDIRC-OIBJUYFYSA-N uniquely identifies its stereochemistry .
Stereochemical Significance
The (1S,2S) configuration ensures enantiomeric purity, which is crucial for:
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Biological target selectivity, as seen in receptor-binding studies of analogous compounds.
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Synthetic reproducibility, particularly in asymmetric catalysis .
Synthesis and Production
Asymmetric Synthesis Methods
Industrial-scale production relies on asymmetric synthesis to preserve stereochemical integrity. Key approaches include:
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Chiral pool synthesis: Using enantiopure starting materials like L-phenylalanine derivatives .
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Biocatalytic cascades: Multi-enzyme systems (e.g., alcohol dehydrogenases and transaminases) achieve >99% enantiomeric excess (ee) under mild conditions .
Table 1: Comparison of Synthesis Routes
| Method | Yield (%) | ee (%) | Key Reagents/Catalysts | Reference |
|---|---|---|---|---|
| Asymmetric catalysis | 75–85 | 98–99 | Chiral ligands (BINAP, etc.) | |
| Biocatalytic | 80–92 | >99 | Alcohol dehydrogenase, ω-TA | |
| Resolution | 50–60 | 99 | Chiral acids/bases |
Industrial Optimization
Critical parameters for scalability:
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Solvent systems: Aqueous-organic biphasic mixtures enhance yield .
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Purification: Crystallization or chromatography ensures >98% purity.
Physicochemical Properties
Spectroscopic Data
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IR: Peaks at 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic), and 1050 cm⁻¹ (C-O methoxy) .
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NMR (CDCl₃): δ 7.4–6.8 (aromatic H), δ 4.7 (OH), δ 3.8 (OCH₃), δ 3.1 (NH₂) .
Biological Activity and Mechanism
Toxicity and ADME Profiles
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Acute toxicity: LD₅₀ > 500 mg/kg in murine models (similar to 2-methoxyamphetamine derivatives) .
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Metabolism: Hepatic oxidation via CYP450 enzymes, yielding inactive carboxylic acids .
Applications in Research and Industry
Pharmaceutical Intermediate
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Antiviral agents: Serves as a precursor for protease inhibitors targeting RNA viruses .
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Antidepressants: Structural motif in norepinephrine reuptake inhibitors .
Organic Synthesis
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Chiral auxiliary: Facilitates asymmetric C-C bond formation in aldol reactions .
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Ligand design: Modifies metal catalysts for enantioselective hydrogenation .
Table 2: Industrial Applications
| Sector | Use Case | Reference |
|---|---|---|
| Pharmaceuticals | Intermediate for β-blockers | |
| Agrochemistry | Herbicide chiral templates | |
| Materials Science | Monomer for polyurethane coatings |
Comparative Analysis with Analogues
Substituent Effects
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Chloro derivatives: (1S,2S)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-ol shows enhanced enzyme affinity (IC₅₀ = 1.2 μM vs. 3.8 μM for methoxy).
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Fluoro derivatives: Improved metabolic stability (t₁/₂ = 8 h vs. 4 h) .
Table 3: Structure-Activity Relationships
| Compound | Bioactivity (IC₅₀) | Metabolic Stability (t₁/₂) |
|---|---|---|
| (1S,2S)-1-Amino-1-(2-methoxyphenyl) | 3.8 μM | 4 h |
| 4-Chloro derivative | 1.2 μM | 5 h |
| 5-Fluoro derivative | 2.5 μM | 8 h |
Future Directions
Research Priorities
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